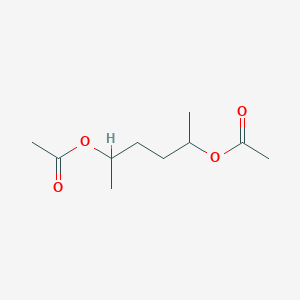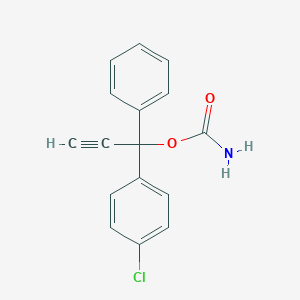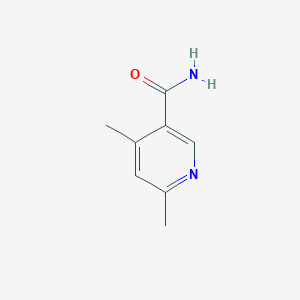
乙酰三甲基硅烷
描述
Acetyltrimethylsilane, also known as 1-(Trimethylsilyl)ethanone, is an organosilicon compound. It is commonly used as a protective agent for alcohols and amines in organic synthesis . It is also used as a reagent in various reactions, which includes trimethylsilylation, condensation, carbon-carbon bond formation, and reductive amination reactions .
Synthesis Analysis
Acetyltrimethylsilane can be synthesized through a process involving tert-Butylithium, which is extremely pyrophoric and must be handled with care . The process involves the deprotonation of acetylene with a Grignard reagent, followed by a reaction with trimethylsilyl chloride .Molecular Structure Analysis
The Acetyltrimethylsilane molecule contains a total of 18 bonds. There are 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Chemical Reactions Analysis
Acetyltrimethylsilane is used as a reagent in the synthesis of dihydrophenanthrenes via a C-C insertion reaction. It is also used as a source of carbanion in the synthesis of unsymmetrical biaryls by carbanion-induced ring transformation of 2H-pyran-2-ones under mild basic conditions .Physical And Chemical Properties Analysis
Acetyltrimethylsilane has a molecular weight of 116.23 g/mol . It has a refractive index of n20/D 1.411 (lit.) and a density of 0.811 g/mL at 25 °C (lit.) .科学研究应用
Organosilicon Compound
Acetyltrimethylsilane is an organosilicon compound . Organosilicon compounds are widely used in organic synthesis due to their unique reactivity and selectivity. They are commonly used as protective agents for alcohols and amines .
Reagent in Organic Synthesis
Acetyltrimethylsilane is used as a reagent in various reactions, which includes trimethylsilylation, condensation, carbon-carbon bond formation, and reductive amination reactions . These reactions are fundamental in organic synthesis, leading to a wide range of products.
Synthesis of Dihydrophenanthrenes
Acetyltrimethylsilane can be used as a reagent in the synthesis of dihydrophenanthrenes via a carbon-carbon (C-C) insertion reaction . Dihydrophenanthrenes are important intermediates in the synthesis of many complex organic molecules.
Source of Carbanion
Acetyltrimethylsilane is used as a source of carbanion in the synthesis of unsymmetrical biaryls by carbanion-induced ring transformation of 2H-pyran-2-ones under mild basic conditions . Unsymmetrical biaryls are key structures in many pharmaceuticals and natural products.
Biocatalytic Asymmetric Reductions
Acetyltrimethylsilane can be used in biocatalytic asymmetric reductions . These reactions offer high enantioselectivity, environmentally benign processes, and energy-effective operations, making them of great interest in green chemistry.
Production of ®-1-Trimethylsilylethanol
Acetyltrimethylsilane can be reduced to ®-1-trimethylsilylethanol by immobilized Candida parapsilosis CCTCC M203011 cells in ionic liquid-based biphasic systems . This compound is a key synthon for a large number of silicon-containing drugs .
安全和危害
Acetyltrimethylsilane is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .
属性
IUPAC Name |
1-trimethylsilylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-5(6)7(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDWSDBFBCDPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyltrimethylsilane | |
CAS RN |
13411-48-8 | |
| Record name | Acetyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of acetyltrimethylsilane?
A1: The molecular formula of acetyltrimethylsilane is C5H12OSi, and its molecular weight is 116.23 g/mol.
Q2: What spectroscopic data is available for acetyltrimethylsilane?
A2: Acetyltrimethylsilane has been characterized using various spectroscopic techniques, including mass spectrometry and infrared spectroscopy . These techniques provide insights into its fragmentation pattern, functional groups, and bonding characteristics.
Q3: What is the keto-enol equilibrium constant (pKE) of acetyltrimethylsilane in aqueous solution?
A3: The pKE of acetyltrimethylsilane has been determined to be 4.89, indicating that the keto form is favored in aqueous solution .
Q4: How is acetyltrimethylsilane used in the synthesis of gem-difluoroanalogues of monoterpenes?
A4: Acetyltrimethylsilane reacts with trifluoromethyltrimethylsilane to generate an enol silyl ether, a key intermediate in the synthesis of 3,3-difluoro-6-methylhept-5-en-2-one. This ketone is a versatile precursor for synthesizing 4,4-difluoroterpenes, including difluorolinalool and difluorogeraniol .
Q5: Can acetyltrimethylsilane be used as a carbanion source in organic synthesis?
A5: Yes, acetyltrimethylsilane can act as a carbanion source in reactions with 2H-pyran-2-ones, leading to the formation of unsymmetrical biaryls . This approach provides a unique route to diversely substituted biaryls, important structural motifs in pharmaceuticals and materials science.
Q6: How is acetyltrimethylsilane employed in the synthesis of α-(trimethylsilyl)allenyl ketones?
A6: α-(Trimethylsilyl)allenyl ketones can be efficiently synthesized through a one-pot reaction involving propargylic chlorides and acetyltrimethylsilane . This reaction offers a streamlined approach to these valuable synthetic intermediates.
Q7: Describe the use of acetyltrimethylsilane in palladium-catalyzed acetylation reactions.
A7: Acetyltrimethylsilane serves as an acyl anion equivalent in palladium-catalyzed coupling reactions with aryl bromides. This methodology enables the efficient synthesis of aryl methyl ketones, offering a valuable alternative to traditional Friedel-Crafts acylation .
Q8: How does acetyltrimethylsilane participate in tandem aldol-Tishchenko reactions?
A8: The enolate of acetyltrimethylsilane, generated by treatment with LDA, undergoes tandem aldol-Tishchenko reactions with aldehydes. This reaction sequence provides diastereoselective access to 1,3-diol derivatives, valuable building blocks in organic synthesis .
Q9: Can acetyltrimethylsilane be used as a substrate in biocatalytic asymmetric reduction?
A9: Yes, various microorganisms, including Candida parapsilosis and Rhodotorula sp. can reduce acetyltrimethylsilane asymmetrically to (R)- or (S)-1-trimethylsilylethanol, respectively. These chiral alcohols are valuable building blocks for synthesizing pharmaceuticals and agrochemicals.
Q10: How does the presence of a silicon atom in acetyltrimethylsilane affect its biocatalytic reduction?
A10: The silicon atom in acetyltrimethylsilane significantly influences its interaction with enzymes, often leading to higher reaction rates and enantioselectivities compared to its carbon analogue, 3,3-dimethyl-2-butanone . This highlights the potential of silicon-containing substrates for developing efficient biocatalytic processes.
Q11: What factors can impact the yield and enantioselectivity of acetyltrimethylsilane bioreduction?
A11: Several factors influence biocatalytic reduction, including:
- Microorganism/Enzyme Source: Different enzymes exhibit varying activities and selectivities towards acetyltrimethylsilane .
- Reaction Medium: Biphasic systems, organic solvents, and ionic liquids can significantly influence enzyme activity, stability, and selectivity .
- Carbon Source: The type and concentration of the carbon source in the culture medium can affect enzyme production and activity .
- Reaction Parameters: Optimizing parameters such as pH, temperature, substrate concentration, and enzyme loading is crucial for achieving high yields and enantioselectivities .
Q12: How does immobilization of biocatalysts affect the asymmetric reduction of acetyltrimethylsilane?
A12: Immobilization of enzymes or whole cells can enhance their stability and reusability in biocatalytic processes. For example, immobilizing Candida parapsilosis cells on calcium alginate improved the yield of (R)-1-trimethylsilylethanol compared to using free cells .
Q13: Can acetyltrimethylsilane be used in transcyanation reactions catalyzed by (R)-oxynitrilase?
A13: Yes, (R)-oxynitrilase from various plant sources effectively catalyzes the transcyanation of acetyltrimethylsilane with acetone cyanohydrin, yielding optically active (R)-2-trimethylsilyl-2-hydroxyl-propionitrile . This silicon-containing cyanohydrin is a valuable chiral building block.
Q14: What is the "silicon effect" observed in these biocatalytic transcyanation reactions?
A14: The presence of the silicon atom in acetyltrimethylsilane significantly enhances both the substrate conversion and the enantiomeric excess of the product compared to its carbon counterpart. This "silicon effect" highlights the unique influence of silicon on enzyme-substrate interactions .
Q15: Have there been computational studies on acetyltrimethylsilane and its reactions?
A15: Yes, theoretical calculations have been employed to study the basicity of phosphino(trimethylsilyl)carbenes, which are structurally related to acetyltrimethylsilane. These calculations provide insights into the pKa values of the corresponding conjugate acids and their reactivity with organic acids .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



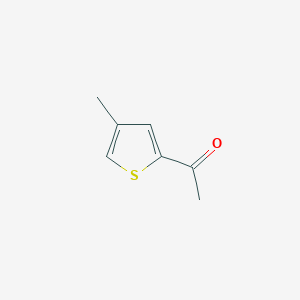
![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)
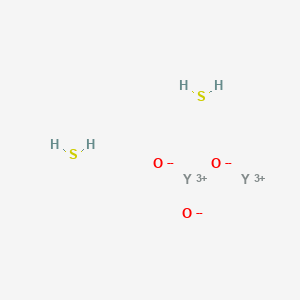

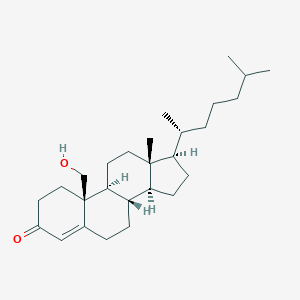

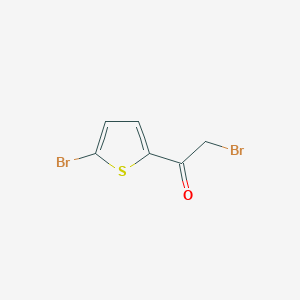
![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)
